molecular formula C12H9N3O B155338 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile CAS No. 106637-42-7

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile

Cat. No.: B155338
CAS No.: 106637-42-7
M. Wt: 211.22 g/mol
InChI Key: RNDMGBQAVCPZSB-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile is a heterocyclic compound that contains both pyridine and pyridone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile typically involves the condensation of appropriate pyridine derivatives under controlled conditions. One common method involves the reaction of 2-cyanopyridine with 2-acetylpyridine in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-cyanopyridine: A precursor in the synthesis of 6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile.

    2-acetylpyridine: Another precursor used in the synthesis.

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

Uniqueness

This compound is unique due to its combination of pyridine and pyridone moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-methyl-2-oxo-5-pyridin-2-yl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-8-10(11-4-2-3-5-14-11)6-9(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDMGBQAVCPZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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